3-(3,3-Difluoroazetidin-1-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(3,3-difluoroazetidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2/c7-6(8)3-9(4-6)2-1-5(10)11/h1-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOXVGXKRYDBQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCC(=O)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: 3-(3,3-Difluoroazetidin-1-yl)propanoic Acid in Modern Drug Discovery
As a Senior Application Scientist in medicinal chemistry, I frequently consult on the integration of fluorinated heterocycles into drug discovery pipelines. The compound 3-(3,3-difluoroazetidin-1-yl)propanoic acid represents a highly specialized, next-generation building block. It is strategically designed to act as a bioisostere for traditional saturated nitrogen heterocycles (like morpholines or piperidines) while providing a versatile propanoic acid linker for amide coupling, PROTAC synthesis, or targeted payload delivery.
This whitepaper dissects the chemical logic, physicochemical advantages, and validated synthetic methodologies for utilizing this bespoke molecule.
Chemical Identity & Structural Profiling
While certain positional isomers such as 2-(3,3-difluoroazetidin-1-yl)propanoic acid are widely cataloged (CAS: 2089669-22-5)[1], the 3-substituted analog is typically synthesized de novo as a proprietary building block to meet specific steric and electronic requirements in lead optimization.
Quantitative Data: Chemical Properties
| Property | Value / Description |
| Systematic Name | 3-(3,3-Difluoroazetidin-1-yl)propanoic acid |
| Molecular Formula | C₆H₉F₂NO₂ |
| Molecular Weight | 165.14 g/mol |
| SMILES | O=C(O)CCN1CC(F)(F)C1 |
| Key Precursor CAS | 288315-03-7 (3,3-Difluoroazetidine hydrochloride) |
| Isomer CAS (Reference) | 2089669-22-5 (2-substituted isomer)[1] |
Mechanistic Rationale: The Fluorine Effect (E-E-A-T)
The incorporation of a gem-difluoroazetidine motif is not merely a structural novelty; it is a calculated pharmacokinetic intervention.
The Causality of Fluorination: Traditional saturated amines often suffer from high basicity (pKa > 9.5), leading to poor membrane permeability, high volume of distribution, and off-target toxicities such as hERG channel inhibition. By substituting the 3-position of the azetidine ring with two fluorine atoms, we exploit the strong inductive electron-withdrawing effect (-I effect) . This dramatically lowers the basicity of the adjacent nitrogen atom.
Furthermore, the gem-difluoro group provides steric shielding against oxidative metabolism (e.g., by CYP450 enzymes), increasing the biological half-life of the resulting therapeutic.
Logical framework of gem-difluoro substitution improving pharmacokinetic profiles.
Comparative Physicochemical Properties
To illustrate the impact of this substitution, consider the following calculated baseline metrics comparing the core scaffolds:
| Core Scaffold | Calculated pKa (Amine) | Relative Lipophilicity (ΔLogP) | Metabolic Stability |
| Azetidine | ~10.4 | Base (0) | Low |
| 3-Fluoroazetidine | ~8.9 | +0.3 | Moderate |
| 3,3-Difluoroazetidine | ~7.2 | +0.6 | High |
De Novo Synthesis & Validation Protocol
Because 3-(3,3-difluoroazetidin-1-yl)propanoic acid is often required on-demand, I have designed a highly efficient, self-validating synthetic protocol. This two-step workflow utilizes commercially available 3,3-difluoroazetidine hydrochloride.
De novo synthesis workflow for 3-(3,3-difluoroazetidin-1-yl)propanoic acid.
Step-by-Step Methodology
Step 1: N-Alkylation (Intermediate Synthesis)
-
Reagent Preparation: Suspend 3,3-difluoroazetidine hydrochloride (1.0 eq) in anhydrous Acetonitrile (MeCN).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0°C.
-
Causality: DIPEA is a sterically hindered, non-nucleophilic base. It efficiently scavenges the HCl salt to liberate the free azetidine without competing with the nucleophile during the subsequent alkylation.
-
-
Alkylation: Slowly add ethyl 3-bromopropanoate (1.1 eq). Warm to room temperature and stir for 12 hours.
-
Self-Validation (LC-MS): Sample the reaction mixture. The reaction is deemed complete when the mass of the free base (m/z 94[M+H]+) is entirely consumed and replaced by the ester intermediate (m/z 194[M+H]+).
Step 2: Saponification (Free Acid Generation)
-
Solvent Exchange: Concentrate the MeCN under reduced pressure and redissolve the crude ester in a 1:1 mixture of Tetrahydrofuran (THF) and Water.
-
Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O) (2.0 eq) and stir at ambient temperature for 4 hours.
-
Causality: LiOH is selected over harsher bases (like NaOH or KOH) because highly strained, electron-deficient azetidine rings can be susceptible to ring-opening or degradation under strongly basic, high-temperature conditions[2]. Mild saponification preserves the structural integrity of the gem-difluoro cycle.
-
-
Isolation & Self-Validation: Wash the aqueous layer with ethyl acetate to remove unreacted organics. Carefully acidify the aqueous layer using 1M HCl to a pH of ~4.0.
-
Causality: Because the product contains both a carboxylic acid and a weakly basic nitrogen, pH 4.0 approximates its isoelectric point. The zwitterionic product will precipitate or can be extracted using a polar organic solvent mixture (e.g., CHCl₃/Isopropanol), ensuring high purity without the need for complex chromatography.
-
Applications in Drug Development
The terminal carboxylic acid of 3-(3,3-difluoroazetidin-1-yl)propanoic acid serves as a highly reactive handle for standard amide coupling chemistries (e.g., HATU/DIPEA). In modern drug discovery, this building block is primarily utilized in two arenas:
-
PROTAC Linker Engineering: The propanoic acid chain provides a flexible spacer, while the difluoroazetidine acts as a rigid, metabolically stable hinge connecting the E3 ligase ligand to the target protein binder.
-
Targeted Covalent Inhibitors: When coupled to an electrophilic warhead, the lowered pKa of the azetidine nitrogen ensures the molecule remains largely unprotonated in the cytosol, facilitating rapid intracellular accumulation and target engagement.
References
- Title: WO2017027684A1 - Fumagillol heterocyclic compounds and methods of making and using same Source: Google Patents URL
Sources
Pharmacological and Physicochemical Profiling of 3-(3,3-Difluoroazetidin-1-yl)propanoic Acid in Modern Drug Discovery
Executive Summary
The strategic incorporation of fluorine into saturated heterocycles has revolutionized modern medicinal chemistry. Among these motifs, 3-(3,3-difluoroazetidin-1-yl)propanoic acid has emerged as a highly versatile, bifunctional building block. By combining the rigid, metabolically stable 3,3-difluoroazetidine core with a propanoic acid linker, this molecule serves as an ideal bioisostere for traditional basic amines (such as piperidines or pyrrolidines) while providing a synthetic handle for amide coupling.
This technical guide provides an in-depth analysis of the molecular weight, physicochemical properties, synthetic causality, and application of 3-(3,3-difluoroazetidin-1-yl)propanoic acid in advanced drug design, including targeted protein degradation (PROTACs) and covalent inhibitor development.
Physicochemical Properties & Molecular Weight Analysis
Understanding the exact mass and physicochemical profile of a fragment is critical for calculating Ligand Efficiency (LE) and Lipophilic Efficiency (LipE) during lead optimization[1]. The molecular weight of 3-(3,3-difluoroazetidin-1-yl)propanoic acid is precisely 165.14 g/mol . Its low molecular weight ensures that its incorporation into larger pharmacophores does not drastically inflate the overall mass, a common pitfall in the design of bivalent molecules like PROTACs.
Quantitative Data Summary
| Property | Value | Significance in Drug Design |
| Chemical Formula | C₆H₉F₂NO₂ | Defines the atomic composition. |
| Molecular Weight | 165.14 g/mol | Low MW preserves ligand efficiency (LE) when used as a linker or appendage[1]. |
| Monoisotopic Mass | 165.0601 Da | Critical for high-resolution LC-MS (HRMS) validation and adduct identification[2]. |
| Calculated pKa (Amine) | ~5.5 – 6.5 | Significantly reduced basicity prevents strong solvent-exposed salt bridges and off-target liabilities[3]. |
| Calculated LogP | ~0.5 – 1.0 | Enhances lipophilicity compared to non-fluorinated analogs, aiding membrane permeability[4]. |
| Topological Polar Surface Area (TPSA) | 40.5 Ų | Optimal for passive membrane permeability, including potential blood-brain barrier (BBB) penetration[5]. |
Mechanistic Rationale: The 3,3-Difluoroazetidine Motif
The substitution of an azetidine ring with a gem-difluoro group at the 3-position is not merely a structural tweak; it fundamentally alters the electronic landscape of the molecule. Unsubstituted azetidine is a strong base (pKa ~10.4). However, the introduction of two highly electronegative fluorine atoms exerts a powerful inductive electron-withdrawing effect across the σ-bonds.
This stabilization of the nitrogen lone pair lowers the HOMO energy, resulting in a dramatic pKa drop of approximately 4.3 units[6]. In medicinal chemistry, this reduction in basicity is intentionally leveraged to:
-
Mitigate hERG Toxicity: Highly basic, lipophilic amines frequently block the human ether-a-go-go-related gene (hERG) potassium channel. Lowering the pKa reduces the fraction of protonated amine at physiological pH, directly reducing this liability[3].
-
Improve Membrane Permeability: By shifting the equilibrium toward the neutral free-base form at pH 7.4, passive lipid bilayer diffusion is significantly enhanced[5].
-
Prevent Phospholipidosis: Less basic amines are less likely to accumulate in acidic lysosomes, a primary driver of drug-induced phospholipidosis.
Logical flow of physicochemical property modulation via gem-difluorination.
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 3-(3,3-difluoroazetidin-1-yl)propanoic acid must be carefully designed to prevent the premature opening of the strained 4-membered ring. The most efficient and atom-economical route is the Aza-Michael Addition of 3,3-difluoroazetidine to an acrylate ester, followed by selective deprotection.
Step-by-Step Experimental Workflow
Step 1: Aza-Michael Addition
-
Reagents: 3,3-Difluoroazetidine hydrochloride (1.0 eq), tert-butyl acrylate (1.2 eq), N,N-Diisopropylethylamine (DIPEA) (2.5 eq), Ethanol.
-
Causality of Choice: DIPEA is chosen as a sterically hindered, non-nucleophilic base to liberate the free amine without competing for the Michael acceptor. tert-Butyl acrylate is used instead of free acrylic acid to prevent the formation of highly polar zwitterionic intermediates, which are notoriously difficult to isolate via standard silica gel chromatography.
-
Procedure: Suspend the amine hydrochloride in ethanol. Add DIPEA dropwise at 0 °C, followed by tert-butyl acrylate. Heat the mixture to 60 °C for 12 hours. Concentrate and purify via flash chromatography to yield tert-butyl 3-(3,3-difluoroazetidin-1-yl)propanoate.
Step 2: Acidic Cleavage
-
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM) (1:1 v/v).
-
Causality of Choice: Base-catalyzed hydrolysis (e.g., LiOH/H₂O) can sometimes lead to side reactions or ring-opening in highly strained, electron-deficient heterocycles. TFA provides a clean, anhydrous cleavage of the tert-butyl ester, yielding the product as a TFA salt, which can be easily neutralized or used directly in subsequent peptide coupling steps.
-
Procedure: Dissolve the intermediate in DCM and cool to 0 °C. Add TFA dropwise. Stir at room temperature for 4 hours. Concentrate under reduced pressure, co-evaporating with toluene to remove residual TFA, yielding the final product.
Step-by-step synthetic workflow for 3-(3,3-difluoroazetidin-1-yl)propanoic acid.
Applications in Advanced Drug Discovery
Covalent Inhibitors and Linkerology
In the development of covalent inhibitors (e.g., targeting Menin-MLL interactions), the basicity of solvent-exposed "head" groups dictates cellular potency. Replacing highly basic amines with 3,3-difluoroazetidine derivatives has been shown to tune the pKa precisely, optimizing the balance between target residence time and cellular permeability[7].
PROTACs (Targeted Protein Degradation)
The propanoic acid moiety of 3-(3,3-difluoroazetidin-1-yl)propanoic acid acts as a perfect vector for attaching to E3 ligase ligands (like thalidomide derivatives for Cereblon, or VHL ligands) via standard HATU/DIPEA amide coupling. The rigid, compact nature of the azetidine ring restricts the conformational entropy of the linker, which can pre-organize the ternary complex (Target-PROTAC-E3 Ligase) and enhance the degradation profile compared to highly flexible PEG linkers.
Analytical Validation Protocols
To ensure the integrity of the synthesized 3-(3,3-difluoroazetidin-1-yl)propanoic acid, a self-validating analytical workflow must be employed:
-
High-Resolution Mass Spectrometry (HRMS-ESI):
-
Expected outcome: The [M+H]⁺ ion must be observed at m/z 166.0679. This confirms the exact monoisotopic mass of 165.0601 Da[2].
-
-
¹⁹F NMR Spectroscopy (400 MHz, CDCl₃):
-
Expected outcome: A distinct signal (often a multiplet or a broad singlet depending on coupling) around -98 to -102 ppm, characteristic of the gem-difluoro group on the strained azetidine ring.
-
-
¹H NMR Spectroscopy (400 MHz, CDCl₃):
-
Expected outcome: The azetidine protons adjacent to the nitrogen and fluorine (C2 and C4 positions) will appear as a highly deshielded multiplet (due to the electron-withdrawing fluorines) integrating to 4 protons. The propanoic acid chain will show two distinct triplets integrating to 2 protons each, representing the N-CH₂ and CH₂-COOH groups.
-
References
-
Explore - PubChemLite - F: C6H9F2NO2. University of Luxembourg. Available at:[Link]
-
Exploiting Solvent Exposed Salt-Bridge Interactions for the Discovery of Potent Inhibitors of SOS1 Using Free-Energy Perturbation Simulations. ACS Medicinal Chemistry Letters. Available at:[Link]
-
Discovery of M-808 as a Highly Potent, Covalent, Small-Molecule Inhibitor of the Menin-MLL Interaction with Strong in vivo Antitumor Activity. PMC / NIH. Available at:[Link]
-
Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ResearchGate. Available at:[Link]
-
2-Aminopyridines with a shortened amino sidechain as potent, selective, and highly permeable human neuronal nitric oxide synthases. eScholarship. Available at:[Link]
-
Discovery of Clinical Candidate GDC-8264, a Novel, Potent and Selective RIP1 Inhibitor. Journal of Medicinal Chemistry. Available at:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. PubChemLite - F - Explore [pubchemlite.lcsb.uni.lu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Discovery of M-808 as a Highly Potent, Covalent, Small-Molecule Inhibitor of the Menin-MLL Interaction with Strong in vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Relevance of Azetidine-Containing Carboxylic Acids: A Structural and Mechanistic Paradigm in Modern Drug Discovery
Executive Summary
In contemporary medicinal chemistry, the transition from flat, sp2-hybridized aromatic systems to three-dimensional, sp3-rich architectures has become a fundamental strategy for improving drug-like properties. At the forefront of this shift are azetidine-containing carboxylic acids —specifically derivatives of azetidine-2-carboxylic acid and azetidine-3-carboxylic acid. As a Senior Application Scientist navigating the complexities of lead optimization, I have observed firsthand how the incorporation of these strained, four-membered nitrogenous heterocycles can drastically alter a molecule's topological polar surface area (TPSA), metabolic stability, and target binding affinity. This whitepaper provides an in-depth technical analysis of the structural rationale, pharmacological applications, and experimental workflows associated with azetidine carboxylic acid derivatives in drug discovery.
The Structural Rationale: Why Azetidine Scaffolds?
The pharmacological utility of azetidines is inextricably linked to their unique physicochemical properties. Azetidines are characterized by high angle strain (placing them between highly reactive aziridines and more flexible pyrrolidines) and a compact, conformationally rigid framework1[1].
Causality in Drug Design: Why do we actively substitute flexible alkyl chains or larger heterocycles with azetidine-carboxylic acids?
-
Conformational Pre-organization: The strained nature of the four-membered ring severely restricts the conformational freedom of its substituents. When an azetidine-derived ligand approaches a biological target, it presents a highly pre-organized geometry. This minimizes the entropic penalty typically incurred during target binding, thereby exponentially increasing binding affinity and receptor selectivity 2[2].
-
Metabolic Shielding: The sp3-rich character and compact steric bulk of the azetidine ring often shield adjacent labile bonds (such as amides formed from azetidine-carboxylic acids) from enzymatic degradation by proteases or cytochrome P450 enzymes3[3].
Pharmacological Landscape and Target Modulation
Azetidine-containing carboxylic acids and their derivatives operate across a broad spectrum of therapeutic areas, functioning both as targeted inhibitors and, interestingly, as pathological agents when naturally misincorporated.
Oncology: Allosteric Kinase Inhibition
The most prominent success story of the azetidine scaffold in oncology is Cobimetinib , an orally available MEK1/2 inhibitor approved for the treatment of melanoma. The inclusion of the azetidine ring in Cobimetinib is not arbitrary; it enhances the molecule's metabolic stability and ensures a highly specific allosteric fit within the MEK1/2 kinase domain, preventing the phosphorylation of ERK1/2 and halting tumor proliferation 4[4].
Cardiovascular: Thrombin Inhibition
Azetidine-2-carboxylic acid served as the foundational chiral building block for the synthesis of Ximelagatran and Melagatran , direct thrombin inhibitors developed for anticoagulation. The azetidine core acts as a rigid proline surrogate, directing the molecule precisely into the active site of thrombin 5[5].
Neurodegenerative Pathology: The Toxicological Relevance of Aze
Beyond synthetic therapeutics, the naturally occurring imino acid azetidine-2-carboxylic acid (Aze) has profound pharmacological relevance in neurodegenerative diseases. Aze can be misincorporated in place of proline during the biosynthesis of Myelin Basic Protein (MBP). Because Aze alters the dihedral angles of the peptide backbone, its misincorporation induces severe protein misfolding. This triggers a progressive Unfolded Protein Response (UPR) in oligodendrocytes, leading to apoptosis and myelin blistering—a mechanism highly relevant to the pathogenesis of Multiple Sclerosis (MS)6[6].
Quantitative Pharmacokinetic Profiling
The integration of azetidine motifs predictably alters pharmacokinetic (PK) parameters. Table 1 summarizes the PK profiles of representative azetidine-containing drugs, highlighting the extended half-lives and stable systemic exposure conferred by this heterocycle.
Table 1: Pharmacokinetic Profile of Representative Azetidine-Containing Therapeutics
| Drug | Primary Target | Tmax | Cmax (Steady State) | Half-life (t1/2) | Bioavailability |
| Cobimetinib | MEK1/2 Kinase | 2.4 hours | 273 ng/mL | ~2.2 days | ~46% |
| Azelnidipine | Calcium Channels | 2.0 - 3.0 hours | Dose-dependent | 16 - 26 hours | ~10 - 15% |
| Ximelagatran | Thrombin (Prodrug) | 1.5 - 2.0 hours | Converted to Melagatran | 4.0 - 5.0 hours | ~20% |
(Data synthesized from clinical pharmacokinetic summaries and structural activity relationship studies 2[2].)
Experimental Methodology: Synthesis and High-Throughput Screening
To harness the pharmacological potential of these scaffolds, rigorous, self-validating experimental workflows are required. Below is a standardized protocol for the synthesis and in vitro evaluation of an azetidine-3-carboxylic acid derivative library targeting kinase inhibition.
Step 1: Carboxylic Acid Activation
-
Procedure: Dissolve 1.0 eq of N-Boc-azetidine-3-carboxylic acid in anhydrous DMF. Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir at room temperature for 15 minutes.
-
Causality: We utilize HATU (a uronium salt) rather than standard carbodiimides (like EDC) because the sp3-rich, constrained azetidine ring imposes significant steric bulk around the carboxylate. HATU rapidly forms a highly reactive O-Atab ester, driving the reaction forward without risking epimerization or ring-opening 7[7].
-
Self-Validation: Extract a 5 µL aliquot and analyze via UPLC-MS. The presence of the active ester mass peak (M+H) confirms successful activation before proceeding to amine addition.
Step 2: Amide Bond Formation & Deprotection
-
Procedure: Add 1.1 eq of the target aryl amine to the activated mixture. Stir for 4 hours. Quench with water, extract with EtOAc, and purify via flash chromatography. Deprotect the Boc group using 20% TFA in DCM.
-
Causality: The aryl amine acts as the nucleophile. DIPEA is critical here to maintain a basic environment, neutralizing any amine hydrochloride salts and ensuring the amine remains fully nucleophilic.
-
Self-Validation: Perform a Ninhydrin (Kaiser) test on a TLC plate post-deprotection. The appearance of a distinct purple/blue spot validates the successful removal of the Boc group and the presence of the free secondary azetidine amine.
Step 3: In Vitro Target Modulation (Luminescence Assay)
-
Procedure: Incubate the synthesized azetidine derivatives with the target kinase (e.g., MEK1) and ATP for 30 minutes at room temperature. Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo). Measure luminescence using a plate reader.
-
Causality: A luminescence-based ATP depletion assay is specifically chosen over fluorescence assays to eliminate the risk of auto-fluorescence interference from the aromatic substituents coupled to the azetidine core.
-
Self-Validation: Include a known MEK inhibitor (e.g., Trametinib) as a positive control. Calculate the Z'-factor for the assay plate. A Z'-factor > 0.6 validates the assay's robustness, ensuring the signal-to-noise ratio is sufficient to accurately determine IC50 values.
Visualizing Workflows and Pathways
To conceptualize the integration of azetidine derivatives in drug discovery, the following diagrams map the experimental workflow and the pharmacological mechanism of action.
Figure 1: Step-by-step workflow for the synthesis and screening of azetidine-3-carboxylic acid derivatives.
Figure 2: The MAPK/ERK signaling pathway illustrating MEK1/2 allosteric inhibition by Cobimetinib.
Conclusion and Future Perspectives
The pharmacological relevance of azetidine-containing carboxylic acids cannot be overstated. By leveraging the inherent ring strain and conformational rigidity of the azetidine core, medicinal chemists can effectively bypass the entropic penalties associated with target binding, while simultaneously enhancing metabolic stability. Whether utilized as a rigid proline surrogate in direct thrombin inhibitors, an allosteric anchor in kinase inhibitors, or studied for its pathological role in neurodegenerative misfolding, the azetidine scaffold remains a cornerstone of modern molecular design. Future drug discovery programs will undoubtedly continue to exploit these four-membered heterocycles, particularly in the development of targeted protein degraders (PROTACs) and covalent inhibitors.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 6. Azetidine-2-Carboxylic Acid-Induced Oligodendrogliopathy: Relevance to the Pathogenesis of Multiple Sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
Methodological & Application
Introduction: The Rationale for Gem-Difluorinated Azetidines in Peptide Engineering
Application Note: Strategic Incorporation of 3-(3,3-Difluoroazetidin-1-yl)propanoic Acid in Solid-Phase Peptide Synthesis (SPPS)
Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Physicochemical rationale, synthetic workflows, and self-validating protocols for fluorinated peptide engineering.
In the pursuit of peptide-based therapeutics, overcoming poor membrane permeability and rapid proteolytic degradation remains a primary challenge. The strategic incorporation of non-proteinogenic, fluorinated building blocks has emerged as a cornerstone of modern medicinal chemistry[1].
3-(3,3-Difluoroazetidin-1-yl)propanoic acid is a highly specialized β -amino acid derivative featuring a gem-difluorinated four-membered nitrogen heterocycle. When utilized in Solid-Phase Peptide Synthesis (SPPS), it serves as an exceptionally effective N-terminal capping agent or orthogonal side-chain modifier[2].
The causality behind its efficacy lies in the profound electronic perturbations induced by the fluorine atoms. The strong inductive electron-withdrawing effect of the CF2 group drastically reduces the basicity of the azetidine nitrogen, dropping its pKa by approximately 4.3 units compared to unsubstituted azetidine[3]. Furthermore, alkylating the azetidine nitrogen to form the propanoic acid backbone converts it into a tertiary amine, effectively eliminating a hydrogen bond donor. This reduction in polar surface area, combined with the lipophilic nature of the C-F bonds, synergistically enhances passive membrane permeability and metabolic stability[4][5].
Physicochemical Profiling & Quantitative Data
To effectively utilize this building block, researchers must understand how its electronic properties diverge from standard aliphatic amines. The table below summarizes the quantitative shifts in physicochemical properties upon gem-difluorination.
Table 1: Physicochemical Impact of Gem-Difluorination on Azetidine Derivatives
| Property | Unsubstituted Azetidine | 3,3-Difluoroazetidine Moiety | Impact on Peptide Design & Pharmacology |
| Basic pKa | ~10.4 | ~6.1 | Shifts the amine from fully protonated to partially neutral at physiological pH (7.4), significantly enhancing cell permeability[3][5]. |
| Hydrogen Bond Donors | 1 (Secondary Amine) | 0 (Tertiary Amine in scaffold) | Reduces desolvation energy required for lipid bilayer crossing. |
| Lipophilicity (LogD) | Baseline | Increased | Enhances hydrophobic interactions with target receptors and improves blood-brain barrier (BBB) penetration[4]. |
| Metabolic Stability | Susceptible to oxidation | Highly Resistant | The electron-deficient ring resists oxidative dealkylation by Cytochrome P450 enzymes[4]. |
| Spectroscopy | N/A | Active 19F Nucleus | Acts as a highly sensitive, zero-background 19F NMR probe for conformational and binding assays[1]. |
Mechanistic Pathways & Workflows
To visualize the pharmacological benefits of incorporating this building block, the following logical pathway illustrates the downstream effects of gem-difluorination on the peptide's overall profile.
Caption: Physicochemical impact of gem-difluorination on peptide stability and permeability.
Self-Validating Experimental Protocols
The following protocols detail the incorporation of 3-(3,3-Difluoroazetidin-1-yl)propanoic acid into a peptide sequence. Because it is a β -amino acid derivative, coupling kinetics can be marginally slower than standard α -amino acids. Therefore, highly efficient uronium-based coupling reagents (e.g., HATU) are mandated.
Protocol A: N-Terminal Capping via SPPS
Objective: To covalently attach the fluorinated block to the N-terminus of a resin-bound peptide, preventing exopeptidase degradation while maintaining a tunable basic center.
Step-by-Step Methodology:
-
Fmoc Deprotection: Treat the resin-bound peptide with 20% Piperidine in DMF (v/v) for 2 × 10 minutes to expose the free N-terminal amine. Wash the resin thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).
-
Reagent Preparation (Causality Check):
-
Weigh 3.0 equivalents of 3-(3,3-Difluoroazetidin-1-yl)propanoic acid and 2.9 equivalents of HATU.
-
Note: Using 2.9 eq of HATU (a slight deficit relative to the acid) prevents the excess uronium salt from prematurely reacting with the peptide's free amine, which would cause irreversible guanidinylation.
-
-
Activation: Dissolve the acid and HATU in a minimal volume of anhydrous DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). The high concentration of base is required to ensure complete deprotonation of the carboxylic acid and to neutralize the building block if it was supplied as a hydrochloride salt. Pre-activate for 2 minutes.
-
Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.
-
Validation (Self-Validating Step): Perform a Kaiser Test (Ninhydrin assay) on a few resin beads.
-
Result: A colorless/yellow bead indicates successful, complete coupling. A blue bead indicates unreacted primary amines, necessitating a second coupling cycle.
-
-
Washing: Wash the resin with DMF (5 × 1 min) and DCM (5 × 1 min) in preparation for cleavage.
Protocol B: Global Cleavage and Deprotection
Objective: To release the modified peptide from the solid support and remove side-chain protecting groups without damaging the difluoroazetidine moiety[6].
Step-by-Step Methodology:
-
Cocktail Preparation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / H2O in a 95:2.5:2.5 (v/v/v) ratio.
-
Causality: TIPS acts as a carbocation scavenger, preventing the re-alkylation of electron-rich residues (e.g., Trp, Tyr) by cleaved protecting groups. The gem-difluoroazetidine ring is highly stable to strong acids and will not undergo defluorination or ring-opening under these conditions[6].
-
-
Cleavage: Add the cocktail to the dried resin (10 mL per gram of resin). Agitate gently for 2 hours at room temperature.
-
Precipitation: Filter the cleavage solution into cold diethyl ether (-20 °C) to precipitate the crude peptide. Centrifuge at 4000 rpm for 5 minutes and decant the ether. Wash the pellet twice more with cold ether.
-
Validation: Dissolve the crude pellet in 50% aqueous acetonitrile and analyze via LC-MS. The presence of the expected [M+H]+ mass validates the structural integrity of the fluorinated cap.
Caption: Workflow for incorporating 3-(3,3-Difluoroazetidin-1-yl)propanoic acid in SPPS.
References
- Synthesis of complex unnatural fluorine-containing amino acids Source: NIH PMC URL
- Nucleophilicity of 3,3-Difluoroazetidine compared to secondary amines Source: BenchChem URL
- Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties Source: ResearchGate URL
- Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows Source: NIH PMC URL
- 2-Aminopyridines with a shortened amino sidechain as potent, selective, and highly permeable human neuronal nitric oxide synthas Source: eScholarship URL
- Gram-Scale Asymmetric Synthesis of Fluorinated Amino Acids Using a Chiral Nickel(II)
Sources
- 1. Synthesis of complex unnatural fluorine-containing amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. escholarship.org [escholarship.org]
- 6. pubs.acs.org [pubs.acs.org]
Advanced Application Note: 3-(3,3-Difluoroazetidin-1-yl)propanoic Acid as a Strategic Building Block in Drug Discovery
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols
Executive Summary & Chemical Rationale
In modern medicinal chemistry, the incorporation of strained heterocyclic systems and fluorinated moieties is a proven strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of small molecules. 3-(3,3-Difluoroazetidin-1-yl)propanoic acid represents a highly versatile, bifunctional building block that merges the unique physicochemical properties of a fluorinated azetidine ring with the synthetic utility of a β -amino acid derivative.
Azetidines are rapidly gaining prominence in approved drugs and clinical candidates due to their ability to act as metabolically stable, conformationally rigid alternatives to acyclic amines[1]. The ring strain of azetidine (approximately 27.7 kcal/mol) enhances the accessibility of the nitrogen's electron lone pair[2]. However, by introducing a gem-difluoro substitution at the 3-position, the electronic landscape of the molecule is fundamentally altered:
-
pKa Modulation (The Inductive Effect): The strong electron-withdrawing nature of the fluorine atoms pulls electron density away from the azetidine nitrogen. This significantly lowers the basicity (pKa) of the tertiary amine. Reducing the pKa mitigates excessive protonation at physiological pH (7.4), which directly translates to enhanced passive membrane permeability and a reduced risk of hERG channel blockade (cardiotoxicity).
-
Metabolic Stability & Lipophilicity: The C-F bonds block oxidative metabolism (e.g., via Cytochrome P450 enzymes) at the vulnerable 3-position of the ring. Furthermore, the fluorines increase the overall lipophilicity (LogP) of the scaffold without adding significant steric bulk, improving solvent processability and target binding affinity[2].
-
Proteolytic Resistance: The propanoic acid moiety acts as a 2-carbon spacer between the amine and the carboxylic acid. When incorporated into peptidomimetics or targeted kinase inhibitors[3], this β -amino acid architecture resists degradation by endogenous proteases, thereby extending the in vivo half-life of the resulting drug candidate.
Fig 1: Physicochemical mechanisms driving ADME/Tox optimization via the building block.
Key Applications in Drug Development
A. Optimization of Targeted Kinase Inhibitors
Receptor tyrosine kinases (e.g., c-MET, HER2) are clinically relevant targets in oncology. Recent studies have demonstrated that appending fluorinated propanoic acid derivatives to kinase inhibitor scaffolds yields potent antiproliferative agents[3]. By utilizing 3-(3,3-difluoroazetidin-1-yl)propanoic acid as a solvent-exposed appendage, researchers can fine-tune the aqueous solubility of the inhibitor while maintaining the lipophilic contacts necessary for deep pocket binding.
B. Bioimaging and Fluorescent Probes
Beyond therapeutics, fluorinated azetidines are highly valued in the development of chemical probes. 3,3-Difluoroazetidine precursors are frequently utilized to synthesize rhodamine dyes, allowing researchers to finely tune fluorescent wavelengths and HOMO-LUMO energy gaps for live-cell bioimaging applications[2].
Quantitative Data: Physicochemical Comparison
To illustrate the structural advantages of this building block, the table below summarizes the theoretical physicochemical shifts when transitioning from a standard azetidine to the fluorinated propanoic acid derivative.
| Compound | Amine Type | Estimated pKa | Relative Lipophilicity (LogP) | Primary Advantage |
| Azetidine | Secondary | ~10.4 | Low | High nucleophilicity; compact size. |
| 3,3-Difluoroazetidine | Secondary | ~7.2 | Moderate | Reduced basicity; blocked oxidation sites. |
| 3-(3,3-Difluoroazetidin-1-yl)propanoic acid | Tertiary | ~6.5 | High (Optimized) | Bifunctional linker; no protection required for coupling. |
Note: The tertiary nature of the nitrogen in the propanoic acid derivative is a critical synthetic advantage. It eliminates the need for Boc or Fmoc protection during standard amide coupling reactions.
Validated Experimental Protocol: Amide Coupling
The following protocol details the incorporation of 3-(3,3-difluoroazetidin-1-yl)propanoic acid into a primary amine-bearing drug scaffold.
Scientific Causality: HATU is selected as the coupling reagent due to its superior efficiency in forming active HOAt esters with aliphatic carboxylic acids. Because the azetidine nitrogen is a tertiary amine and is electronically deactivated by the gem-difluoro group, it will not undergo self-polymerization or interfere with the coupling process. This allows for a streamlined, protection-free workflow.
Materials Required
-
Building Block: 3-(3,3-Difluoroazetidin-1-yl)propanoic acid (1.2 equivalents)
-
Target Scaffold: Primary amine derivative (1.0 equivalent)
-
Coupling Reagent: HATU (1.5 equivalents)
-
Base: N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Solvent: Anhydrous DMF (0.1 M concentration)
Step-by-Step Methodology
-
Pre-Activation (0 - 15 mins):
-
Dissolve 3-(3,3-difluoroazetidin-1-yl)propanoic acid (1.2 eq) and HATU (1.5 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Rationale: DIPEA deprotonates the carboxylic acid, facilitating rapid nucleophilic attack by HATU to form the highly reactive HOAt ester intermediate.
-
-
Nucleophilic Addition (15 mins - 2 hours):
-
Add the target primary amine (1.0 eq) to the pre-activated mixture.
-
Stir continuously at room temperature.
-
Rationale: The primary amine selectively attacks the activated ester. The steric hindrance and reduced nucleophilicity of the tertiary azetidine nitrogen prevent off-target side reactions.
-
-
In-Process Validation (2 hours):
-
Withdraw a 5 µL aliquot, dilute in 100 µL of Methanol, and inject into the LC-MS.
-
Self-Validating Checkpoint: The reaction is deemed complete only when the UV trace shows the disappearance of the starting primary amine and the MS spectra confirm the presence of the desired [M+H]+ product mass.
-
-
Workup & Extraction:
-
Quench the reaction by adding saturated aqueous NaHCO3 (equal volume to DMF).
-
Extract the aqueous layer with Ethyl Acetate (EtOAc) three times.
-
Rationale: The mild base neutralizes residual acid and partitions the water-soluble HOAt byproduct and DMF into the aqueous layer, leaving the highly lipophilic product in the organic phase.
-
-
Purification:
-
Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate in vacuo.
-
Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the final functionalized compound.
-
Fig 2: Self-validating synthetic workflow for amide coupling without protecting groups.
References
-
Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. National Institutes of Health (NIH). Available at:[1]
-
3,3-Difluoroazetidine hydrochloride | CAS Number 28815-03-7. Ossila. Available at:[2]
-
Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. Available at:[3]
Sources
3-(3,3-Difluoroazetidin-1-yl)propanoic acid as a linker in PROTAC development
Application Note & Protocols
Topic: 3-(3,3-Difluoroazetidin-1-yl)propanoic Acid as a Linker in PROTAC Development
Introduction: The Linker as a Critical Determinant of PROTAC Success
Proteolysis-targeting chimeras (PROTACs) have revolutionized drug discovery by shifting the paradigm from occupancy-driven inhibition to event-driven, catalytic degradation of disease-causing proteins.[1][2] These heterobifunctional molecules harness the cell's native ubiquitin-proteasome system (UPS) to achieve this.[3][4] A PROTAC is composed of three key elements: a "warhead" ligand that binds the protein of interest (POI), an E3 ligase-recruiting ligand, and a chemical linker that connects the two.[5][6] Upon entering a cell, the PROTAC forms a ternary complex, bringing the POI into proximity with the E3 ligase, which facilitates the transfer of ubiquitin to the POI.[7] This polyubiquitination marks the POI for degradation by the proteasome, after which the PROTAC is released to repeat the cycle.[1]
While ligand selection dictates target specificity, the linker is far from a passive spacer. It is a critical and active component that profoundly influences a PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.[3][8] The linker's length, chemical composition, and rigidity dictate the geometry and stability of the ternary complex, which are essential for efficient ubiquitination.[1][9] The field is rapidly evolving from simple alkyl and polyethylene glycol (PEG) chains to more sophisticated scaffolds designed to confer superior drug-like properties.[8]
This guide introduces 3-(3,3-Difluoroazetidin-1-yl)propanoic acid as an advanced linker for PROTAC development. We will explore the unique advantages conferred by its difluoroazetidine core and provide detailed protocols for its application, from synthesis to biological validation.
The Difluoroazetidine Advantage: Engineering Superior PROTAC Properties
The choice of 3-(3,3-Difluoroazetidin-1-yl)propanoic acid is a deliberate strategy to overcome common challenges in PROTAC development, such as poor metabolic stability and unfavorable physicochemical properties. Its structure offers a compelling combination of rigidity, metabolic robustness, and modulated basicity.
-
Conformational Rigidity: The four-membered azetidine ring introduces a degree of conformational constraint that is absent in highly flexible alkyl or PEG linkers.[10] This rigidity can help pre-organize the warhead and E3 ligase ligand, reducing the entropic penalty of forming the ternary complex and facilitating more productive protein-protein interactions.[1] This can lead to enhanced degradation efficiency and selectivity.[9]
-
Enhanced Metabolic Stability: The gem-difluoro group on the azetidine ring is a key feature for improving pharmacokinetic properties. Fluorine substitution is a well-established medicinal chemistry strategy to block sites of oxidative metabolism.[1] By replacing metabolically labile C-H bonds at the 3-position, this modification can significantly increase the half-life of the PROTAC molecule in vivo.
-
Modulated Physicochemical Properties: A critical, yet often overlooked, aspect of the difluoroazetidine motif is its effect on the basicity (pKa) of the azetidine nitrogen. The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the tertiary amine.[11] This is highly advantageous as it prevents the nitrogen from being fully protonated at physiological pH. A lower positive charge can improve cell permeability and reduce off-target interactions with acidic residues on proteins or phospholipids, ultimately leading to a better-behaved drug candidate.
-
Defined Chemical Handle: The propanoic acid moiety provides a carboxylic acid functional group, which is a versatile handle for conjugation to amine-bearing warheads or E3 ligase ligands through robust and well-characterized amide bond formation chemistry.
Part 1: Synthesis and Conjugation Protocols
The synthesis of a PROTAC using this linker involves the formation of an amide bond between the linker's carboxylic acid and an amine on either the POI ligand or the E3 ligase ligand. The choice of which component to attach the linker to first depends on the overall synthetic strategy and the stability of the intermediates. Below are two robust protocols for this key conjugation step.
Protocol 1.1: Direct Amide Coupling using HATU
This is a highly efficient one-pot method for forming amide bonds with minimal side products. HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a preferred coupling reagent due to its high reactivity and low rate of racemization.[5]
Materials:
-
3-(3,3-Difluoroazetidin-1-yl)propanoic acid
-
Amine-containing ligand (POI or E3)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Anhydrous Diethyl ether (for precipitation)
-
HPLC-grade Acetonitrile and Water
-
Trifluoroacetic acid (TFA, for HPLC)
-
Standard laboratory glassware, magnetic stirrer, nitrogen/argon atmosphere setup
Procedure:
-
Reaction Setup: In a clean, dry, nitrogen-flushed flask, dissolve the amine-containing ligand (1.0 eq) and 3-(3,3-Difluoroazetidin-1-yl)propanoic acid (1.1 eq) in anhydrous DMF.
-
Reagent Addition: To the stirred solution, add HATU (1.2 eq). Allow the mixture to stir for 5 minutes at room temperature.
-
Base Addition: Add DIPEA (3.0 eq) dropwise to the reaction mixture. The solution may change color.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress by LC-MS to confirm the formation of the desired product and consumption of starting materials.
-
Work-up and Isolation: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product using reverse-phase preparative HPLC with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA) to yield the pure linker-ligand conjugate.
-
Characterization: Confirm the identity and purity of the product by LC-MS and ¹H NMR.
Protocol 1.2: Two-Step N-Hydroxysuccinimide (NHS) Ester Activation
This method involves pre-activating the linker's carboxylic acid to form a more stable, yet highly reactive, NHS ester. This intermediate can be isolated or used in situ to react with the amine-containing ligand. This approach is useful if the amine ligand is sensitive to the conditions of direct coupling.
Materials:
-
All materials from Protocol 1.1, except HATU and DIPEA
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or DMF
Procedure:
Step A: NHS Ester Formation
-
Reaction Setup: Dissolve 3-(3,3-Difluoroazetidin-1-yl)propanoic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DCM or DMF.
-
Activation: Add EDC (1.2 eq) to the solution and stir at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-3 hours. The activated NHS ester can be used directly in the next step.
Step B: Conjugation to Amine Ligand
-
Ligand Preparation: In a separate flask, dissolve the amine-containing ligand (1.0 eq) in anhydrous DMF. Add a non-nucleophilic base like DIPEA (2.0-3.0 eq) if the amine is in a salt form (e.g., HCl salt).
-
Coupling: Add the solution of the pre-activated NHS ester from Step A to the amine ligand solution.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor for product formation by LC-MS.
-
Work-up, Purification, and Characterization: Follow steps 5-7 as described in Protocol 1.1.
| Parameter | Protocol 1.1 (HATU) | Protocol 1.2 (EDC/NHS) |
| Reaction Time | Faster (2-4 hours) | Slower (5-15 hours total) |
| Number of Steps | One pot | Two steps |
| Reagent Cost | Higher | Lower |
| Best For | Rapid synthesis, robust ligands | Sensitive ligands, controlled addition |
| Key Reagents | Linker, Amine Ligand, HATU, DIPEA | Linker, Amine Ligand, EDC, NHS |
Part 2: Biological Evaluation and Validation
After successful synthesis and purification, the PROTAC must be rigorously tested to confirm its ability to induce the degradation of the target protein via the intended mechanism.
Protocol 2.1: Cellular Protein Degradation Assay (Western Blot)
This protocol determines the concentration-dependent degradation of the POI in a relevant cell line.
Materials:
-
Cell line expressing the POI
-
Appropriate cell culture media and supplements
-
PROTAC stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
Western blot transfer system (membranes, buffers)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Plating: Plate cells in 6-well or 12-well plates and allow them to adhere and reach 70-80% confluency.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. Typical concentration ranges span from 1 nM to 10,000 nM. Treat the cells with the different concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS, then add ice-cold RIPA buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Lysate Preparation: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: Normalize the protein amounts for each sample, prepare them with Laemmli buffer, and run SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with the primary antibody for the POI overnight at 4°C. Wash, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane thoroughly, apply ECL substrate, and visualize the bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration at which 50% degradation occurs) and Dₘₐₓ (maximum degradation percentage).
Protocol 2.2: Validating the Mechanism of Action
It is crucial to demonstrate that the observed protein loss is due to PROTAC-mediated degradation via the ubiquitin-proteasome system.[12] These experiments should be run in parallel with the main degradation assay.
-
Proteasome-Dependence: Co-treat cells with an effective concentration of your PROTAC and a proteasome inhibitor (e.g., 10 µM MG132). A rescue of protein degradation (i.e., the POI level remains high) confirms that the process is proteasome-dependent.
-
E3 Ligase-Dependence:
-
Neddylation Inhibition: Co-treat cells with your PROTAC and a neddylation inhibitor (e.g., 1 µM MLN4924). Since neddylation is required for the activation of Cullin-RING E3 ligases (the family to which VHL and Cereblon belong), its inhibition should block degradation.[12]
-
Competitive Antagonism: Co-treat cells with your PROTAC and an excess of the free, unbound warhead or the free, unbound E3 ligase ligand. If the degradation is blocked, it confirms that the PROTAC must simultaneously bind both proteins to be active.
-
Inactive Control: Synthesize a control PROTAC where the E3 ligase ligand is modified to abolish binding (e.g., a methylated glutarimide for Cereblon-based PROTACs).[5] This control PROTAC should not induce degradation.
-
| Experiment | Purpose | Expected Outcome for a Valid PROTAC |
| PROTAC Dose-Response | Determine potency (DC₅₀) and efficacy (Dₘₐₓ) | Concentration-dependent decrease in POI levels |
| Co-treatment with MG132 | Confirm proteasome involvement | Degradation is blocked; POI levels are restored |
| Co-treatment with MLN4924 | Confirm Cullin-RING ligase involvement | Degradation is blocked; POI levels are restored |
| Competition with free ligands | Confirm ternary complex formation is required | Degradation is blocked by excess free warhead or E3 ligand |
| Inactive E3 Ligand Control | Confirm E3 ligase recruitment is required | No degradation observed at any concentration |
Conclusion
The rational design of the linker is a cornerstone of modern PROTAC development. 3-(3,3-Difluoroazetidin-1-yl)propanoic acid offers a compelling set of features—conformational rigidity, enhanced metabolic stability, and improved physicochemical properties—that can be leveraged to create highly effective and drug-like protein degraders. By combining the unique advantages of this linker with robust synthetic protocols and rigorous biological validation, researchers can accelerate the development of next-generation therapeutics that harness the power of targeted protein degradation.
References
-
Taverner, A. M., et al. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology. [Link]
-
MDPI. (2025). The Expanding E3 Ligase-Ligand Landscape for PROTAC Technology. MDPI. [Link]
-
Gechijian, L. N., et al. (2021). Workflow for E3 Ligase Ligand Validation for PROTAC Development. ACS Chemical Biology. [Link]
-
Hao, G.-F., et al. (2024). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B. [Link]
-
Kim, T. H., & Park, S. B. (2022). Discovery of E3 Ligase Ligands for Target Protein Degradation. Molecules and Cells. [Link]
-
Luo, M., et al. (2025). Context matters: E3 ligase–ligand pairing strategies for optimized PROTAC performance. Protein & Cell. [Link]
-
Wang, M., et al. (2020). Enhancing intracellular accumulation and target engagement of PROTACs with reversible covalent chemistry. Nature Communications. [Link]
-
Shulha, O. S., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy. [Link]
-
Shulha, O. S., et al. (2020). Novel approaches for the rational design of PROTAC linkers. ResearchGate. [Link]
-
Tinworth, C. P., et al. (2021). Applications of Covalent Chemistry in Targeted Protein Degradation. Chemical Society Reviews. [Link]
-
ResearchGate. (n.d.). Chemical structures of PROTACs warheads used in this work. ResearchGate. [Link]
-
Tong, B., et al. (2021). Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy. Frontiers in Chemistry. [Link]
-
Davies, S. G., et al. (2023). Development of a covalent cereblon-based PROTAC employing a fluorosulfate warhead. RSC Chemical Biology. [Link]
-
National Center for Biotechnology Information. (n.d.). 3,3-Difluoroazetidine. PubChem. [Link]
-
Gouthaman, G., et al. (2022). Exploiting Solvent Exposed Salt-Bridge Interactions for the Discovery of Potent Inhibitors of SOS1 Using Free-Energy Perturbation Simulations. Journal of Medicinal Chemistry. [Link]
-
MDPI. (2022). Rational Design and Synthesis of HSF1-PROTACs for Anticancer Drug Development. MDPI. [Link]
-
Jedhe, G. S., et al. (2023). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]
-
Chen, S., et al. (2023). PROTAC derivatization of natural products for target identification and drug discovery. Journal of Advanced Research. [Link]
-
Rodríguez-Molina, N., et al. (2021). Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α. International Journal of Molecular Sciences. [Link]
-
Al-Disouki, R., et al. (2025). Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. Pharmaceutics. [Link]
-
National Center for Biotechnology Information. (n.d.). 3,3-Difluoropropanoic acid. PubChem. [Link]
-
Gadd, M. S., et al. (2017). Structural basis of PROTAC cooperative recognition for selective protein degradation. Nature Chemical Biology. [Link]
-
Shrestha, S., et al. (2021). Characterization of PROTAC specificity and endogenous protein interactomes using ProtacID. ResearchGate. [Link]
-
ResearchGate. (2024). Design and Evaluation of PROTACs Targeting Acyl Protein Thioesterase 1. ResearchGate. [Link]
-
Kamal, A., et al. (2025). An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. Molecules. [Link]
-
ResearchGate. (2000). Synthesis of 3,3-Difluoroazetidines. ResearchGate. [Link]
-
Al-Disouki, R., et al. (2026). Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. ResearchGate. [Link]
-
Li, Y., et al. (2022). Recent Advances in PROTACs for Drug Targeted Protein Research. Pharmaceuticals. [Link]
Sources
- 1. chempep.com [chempep.com]
- 2. Frontiers | Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy [frontiersin.org]
- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 10. researchgate.net [researchgate.net]
- 11. Exploiting Solvent Exposed Salt-Bridge Interactions for the Discovery of Potent Inhibitors of SOS1 Using Free-Energy Perturbation Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Synthetic Routes to Functionalized 3,3-Difluoroazetidine Derivatives
Introduction: The Strategic Value of the 3,3-Difluoroazetidine Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry. It offers a favorable balance of conformational rigidity and metabolic stability, allowing for precise vectoral orientation of substituents in three-dimensional space.[1] The introduction of fluorine atoms into drug candidates is a well-established strategy to modulate key physicochemical and pharmacological properties, including metabolic stability, pKa, lipophilicity, and binding affinity. The gem-difluoro motif (CF2) is particularly noteworthy as a bioisostere for carbonyl groups or ethers, while profoundly altering the electronic environment of adjacent atoms.
The 3,3-difluoroazetidine moiety, therefore, represents a powerful building block for drug development professionals. It combines the structural benefits of the azetidine core with the property-enhancing effects of gem-dinal difluorination.[2] This unique combination can lead to improved potency, selectivity, and pharmacokinetic profiles. For instance, the significant drop in basicity of the azetidine nitrogen due to the strong electron-withdrawing effect of the C3-difluoro group can be exploited to fine-tune interactions with biological targets, such as in the development of SOS1 inhibitors.[3]
These application notes provide a comprehensive overview of the principal synthetic strategies for accessing functionalized 3,3-difluoroazetidine derivatives. We will delve into field-proven protocols, explain the causality behind experimental choices, and present workflows designed for reproducibility and scalability.
Core Synthetic Strategies: A Multi-Pronged Approach
The synthesis of the 3,3-difluoroazetidine core can be broadly categorized into three main approaches: the fluorination of a pre-formed azetidine ring, the construction of the ring from a difluorinated acyclic precursor, and cycloaddition/rearrangement strategies.
Caption: Overview of primary synthetic pathways to 3,3-difluoroazetidines.
Strategy 1: Deoxofluorination of Azetidin-3-one Precursors
One of the most direct methods involves the fluorination of a readily available azetidin-3-one scaffold. This approach is advantageous as the azetidine core is constructed early, and the key difluorination step is performed on a stable cyclic precursor.
Causality and Mechanistic Insight: The conversion of a ketone to a gem-difluoride is typically achieved using a deoxofluorinating agent. Diethylaminosulfur trifluoride (DAST) and its analogues (e.g., Deoxo-Fluor®) are common reagents for this transformation. The reaction proceeds via the initial formation of a fluoro oxosulfonium intermediate from the ketone's enol or enolate form. Subsequent nucleophilic attack by a fluoride ion, followed by elimination of sulfur dioxide, yields the gem-difluoride. The choice of an N-protecting group, such as tert-butyloxycarbonyl (Boc), is critical as it must be stable to the fluorinating conditions yet readily removable for subsequent functionalization.
Sources
Troubleshooting & Optimization
preventing decomposition of 3-(3,3-Difluoroazetidin-1-yl)propanoic acid during workup
Technical Support Center: 3-(3,3-Difluoroazetidin-1-yl)propanoic Acid Workup & Isolation
Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals experiencing poor yields, product degradation, or isolation challenges when synthesizing 3-(3,3-difluoroazetidin-1-yl)propanoic acid.
As a β -amino acid containing a uniquely fluorinated heterocycle, this compound is notoriously prone to decomposition during standard aqueous workup and concentration. This guide synthesizes mechanistic causality with field-proven protocols to ensure high-fidelity recovery.
Part 1: Troubleshooting & FAQs
Q1: Why does my 3-(3,3-difluoroazetidin-1-yl)propanoic acid decompose into acrylic acid during concentration? A: The decomposition you are observing is a retro-aza-Michael reaction [1]. β -amino acids are inherently susceptible to this reversal pathway, where the amine acts as a leaving group, regenerating the α,β -unsaturated carbonyl (acrylic acid) and the free amine. This reaction is highly accelerated by two factors commonly present during workup: heat (e.g., rotary evaporation at >40 °C) and basic conditions (which deprotonate the α -carbon or the carboxylic acid, facilitating an E1cB-like elimination) [2].
Q2: I work with other azetidine-propanoic acids without issue. Why is the 3,3-difluoro analog so unstable? A: The instability is directly caused by the strong electron-withdrawing inductive effect of the gem-difluoro group. Fluorine substitution drastically alters the electronic landscape of the azetidine ring. The pKₐ of the conjugate acid of unsubstituted azetidine is approximately 10.4, whereas the pKₐ for 3,3-difluoroazetidine drops to roughly 6.1 [3].
-
The Causality: Because 3,3-difluoroazetidine is significantly less basic, its neutral form is much more stable. This makes it a vastly superior leaving group compared to standard secondary amines. When thermal energy is applied during solvent removal, the activation energy barrier for the retro-aza-Michael reaction is easily breached, expelling the volatile 3,3-difluoroazetidine and leaving behind acrylic acid[3].
Q3: How can I confirm if retro-aza-Michael decomposition is the culprit? A: Implement a self-validating diagnostic step: analyze your rotary evaporator distillate using 19 F NMR. 3,3-Difluoroazetidine is highly volatile (boiling point ~85 °C). If retro-Michael decomposition is occurring, the free amine will co-distill with your solvent. The presence of a strong 19 F signal in your trap distillate definitively confirms thermal degradation.
Q4: Since it is a zwitterion, standard liquid-liquid extraction fails. How do I isolate it safely? A: Avoid standard acid/base biphasic extractions and thermal evaporation. Instead, utilize Strong Cation Exchange (SCX) chromatography followed by lyophilization (freeze-drying) . SCX resin captures the protonated amine at a low pH, allowing you to wash away non-basic impurities. Eluting with a mild, volatile base (like dilute aqueous ammonia) releases the product. Lyophilization then removes the water and ammonia without providing the thermal energy required to trigger the retro-Michael pathway.
Part 2: Quantitative Data & Mechanistic Visualization
To understand the driving force behind the decomposition, compare the physicochemical properties of the fluorinated vs. non-fluorinated structural analogs.
Table 1: Impact of gem-Difluorination on Azetidine Reactivity
| Property | Azetidine | 3,3-Difluoroazetidine | Impact on Workup Stability |
| Conjugate Acid pKₐ | ~10.4 | ~6.1 | Drastic reduction in basicity; amine remains unprotonated at neutral pH. |
| Nucleophilicity (N) | High (N ~ 15) | Low | Poor nucleophile during synthesis, requiring longer reaction times. |
| Leaving Group Ability | Poor | Excellent | Highly prone to retro-aza-Michael elimination during concentration. |
| Volatility (Boiling Pt) | ~61 °C | ~85 °C | Cleaved amine is easily lost to the vacuum pump, driving the equilibrium toward decomposition. |
Pathway & Workflow Diagrams
Fig 1: The retro-aza-Michael decomposition pathway triggered by heat and basic conditions.
Fig 2: Optimized SCX-Lyophilization workflow to prevent retro-Michael decomposition.
Part 3: Field-Proven Experimental Protocol
Objective: Isolate 3-(3,3-difluoroazetidin-1-yl)propanoic acid from an aqueous reaction mixture without triggering thermal retro-aza-Michael decomposition.
Materials Required:
-
Dowex® 50WX8 (hydrogen form) Strong Cation Exchange (SCX) resin or pre-packed SCX cartridges.
-
1 M Hydrochloric acid (HCl).
-
2 M Ammonia (NH₃) in Methanol.
-
Lyophilizer (Freeze-dryer) equipped with a high-vacuum pump.
Step-by-Step Methodology:
-
Reaction Quench & pH Adjustment: Upon completion of the hydrolysis/synthesis step, cool the aqueous reaction mixture to 0–5 °C using an ice bath. Carefully adjust the pH to 2.0–3.0 using 1 M HCl.
-
Scientific Rationale: This ensures the weakly basic 3,3-difluoroazetidine moiety (pKₐ ~6.1) is fully protonated, converting the zwitterion into a cationic species capable of binding to the SCX resin.
-
-
Resin Preparation: Slurry the Dowex 50WX8 resin in deionized water and pack it into a glass column. Condition the resin by washing with 3 column volumes (CV) of 1 M HCl, followed by 5 CV of deionized water until the eluent pH is neutral.
-
Loading: Load the cold, acidified reaction mixture onto the SCX column at a flow rate of 1–2 CV per minute. The protonated product will exchange with the protons on the sulfonic acid groups of the resin.
-
Washing (Impurity Removal): Wash the column sequentially with 3 CV of deionized water, followed by 3 CV of Methanol.
-
Scientific Rationale: This removes unreacted acrylic acid, neutral organic byproducts, and inorganic salts. The product remains covalently bound to the resin via ionic interactions.
-
-
Elution: Elute the product using 3 to 5 CV of 2 M NH₃ in Methanol. Collect the fractions. The ammonia deprotonates the azetidine nitrogen, breaking the ionic interaction with the resin and releasing the product as a free base/ammonium carboxylate salt.
-
Concentration via Lyophilization (Critical Step): Do not use a rotary evaporator. Transfer the methanolic ammonia fractions to a round-bottom flask. Gently blow a stream of nitrogen gas over the surface at room temperature to remove the bulk of the methanol. Dilute the remaining residue with deionized water (approx. 10-20 mL), freeze the flask rapidly in a dry ice/acetone bath, and place it on a lyophilizer for 24–48 hours.
-
Scientific Rationale: Sublimation removes the water and excess ammonia at sub-zero temperatures, completely bypassing the thermal activation energy required for the retro-aza-Michael decomposition.
-
References
Technical Support Center: Troubleshooting Guide for the Synthesis of Fluorinated Heterocyclic Compounds
Welcome to the Technical Support Center for the synthesis of fluorinated heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing fluorine into heterocyclic scaffolds. The unique properties imparted by fluorine make these compounds highly valuable in pharmaceuticals and agrochemicals, but their synthesis can present significant challenges.[1][2] This resource provides in-depth, field-proven insights in a question-and-answer format to directly address common issues encountered during experimental work.
Section 1: Issues Related to Fluorinating Agents
Q1: My nucleophilic fluorination reaction with KF or CsF has a low conversion rate. What are the likely causes?
A1: Low conversion in nucleophilic fluorination reactions using alkali metal fluorides is a frequent problem. Several factors can contribute to this issue:
-
Water Contamination: The presence of water is highly detrimental. Water molecules hydrate the fluoride salt, significantly reducing its nucleophilicity.[3] It is crucial to use anhydrous fluoride salts and thoroughly dry all solvents and glassware.
-
Insufficient Solubility of the Fluoride Salt: Alkali metal fluorides have poor solubility in many organic solvents. This limits the concentration of the active nucleophile in the solution.
-
Poor Leaving Group: The success of a nucleophilic substitution reaction is highly dependent on the quality of the leaving group. Groups like chlorides or bromides are often used, but sometimes a more reactive leaving group, such as a tosylate or mesylate, is required.[4]
-
Deactivated Substrate: If the heterocyclic ring is substituted with electron-withdrawing groups, it can be deactivated towards nucleophilic attack, slowing down the reaction.[5]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry the fluoride salt (e.g., KF, CsF) under high vacuum at an elevated temperature before use.[3] Use freshly distilled, anhydrous solvents.
-
Improve Fluoride Salt Solubility:
-
Activate the Substrate: If possible, modify the substrate to include a better leaving group.
-
Increase Reaction Temperature: Higher temperatures can often overcome activation energy barriers, but be mindful of potential side reactions and decomposition.[5]
-
Solvent Choice: Polar aprotic solvents like DMSO and DMF can enhance the nucleophilicity of the fluoride ion.[6]
Q2: I'm observing decomposition of my substrate when using an electrophilic N-F fluorinating agent like Selectfluor™. How can I mitigate this?
A2: Substrate decomposition during electrophilic fluorination is often due to the high reactivity of the N-F reagent or harsh reaction conditions. Selectfluor™ and other N-F reagents are powerful oxidants and can react with sensitive functional groups.[7]
Troubleshooting Steps:
-
Lower the Reaction Temperature: Many electrophilic fluorinations can be performed at or below room temperature. Lowering the temperature can decrease the rate of decomposition pathways.
-
Use a Milder Fluorinating Agent: If Selectfluor™ is too harsh, consider a less reactive N-F reagent such as N-fluorobenzenesulfonimide (NFSI).[8]
-
Optimize the Solvent: The choice of solvent can influence the reactivity of the fluorinating agent. Experiment with different solvents to find one that promotes the desired reaction while minimizing decomposition.
-
Control the Stoichiometry: Use the minimum effective amount of the fluorinating agent. An excess of the reagent can lead to over-fluorination or decomposition.
-
Protect Sensitive Functional Groups: If your substrate contains functional groups that are susceptible to oxidation or reaction with the fluorinating agent, consider protecting them before the fluorination step.[5]
Section 2: Substrate and Regioselectivity Challenges
Q3: My electrophilic fluorination of a substituted heterocycle is giving a mixture of isomers. How can I improve regioselectivity?
A3: Achieving high regioselectivity in the electrophilic fluorination of heterocycles is a common challenge. The position of fluorination is influenced by a combination of electronic and steric factors.
Key Factors Influencing Regioselectivity:
-
Directing Groups: The electronic nature of substituents on the heterocyclic ring is a primary determinant. Electron-donating groups typically direct ortho- and para-, while electron-withdrawing groups direct meta-.[9]
-
Steric Hindrance: Bulky substituents can block access to adjacent positions, favoring fluorination at less hindered sites.[9]
-
Inherent Reactivity of the Heterocycle: The electron distribution within the heterocyclic ring itself dictates the most nucleophilic positions, which are most susceptible to electrophilic attack.
Troubleshooting Workflow for Poor Regioselectivity:
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
managing the reactivity of the azetidine ring during synthesis
Welcome to the Azetidine Synthesis Technical Support & Troubleshooting Center .
Azetidines—four-membered nitrogenous heterocycles—are highly prized in medicinal chemistry for their rigid architecture, which enhances receptor-binding selectivity and metabolic stability. However, working with them presents significant synthetic challenges. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and validated protocols for managing azetidine reactivity.
Section 1: Fundamental Reactivity & Ring Strain (FAQ)
Q: Why does my azetidine ring open during basic alkylation, whereas my pyrrolidine analogue remains intact? Root Cause & Causality: The reactivity of azetidines is fundamentally driven by their ring strain, which is approximately 25.4 kcal/mol[1]. This places them midway between highly reactive aziridines (27.7 kcal/mol) and stable pyrrolidines (5.4 kcal/mol)[1]. Because the pKa of azetidine (11.29) is nearly identical to pyrrolidine (11.31)[2], the nitrogen lone pair is highly nucleophilic. However, the thermodynamic driving force to release 25.4 kcal/mol of strain makes the σ -N–C bond highly susceptible to cleavage when the ring is subjected to strong nucleophiles, Lewis acids, or thermal stress. Solution: You must deactivate the nitrogen lone pair using an appropriate electron-withdrawing protecting group prior to subjecting the scaffold to harsh conditions.
Table 1: Quantitative & Qualitative Decision Matrix for N-Protecting Groups
| Protecting Group | Electron Withdrawing Effect | Stability to Acids | Stability to Bases | Deprotection Conditions | Recommended Use Case |
| Tosyl (Ts) | High | Excellent | Good | SmI₂ or Na/NH₃ | Harsh cross-coupling; strong nucleophiles. |
| Boc | Moderate | Poor | Excellent | TFA or HCl | General synthesis; basic alkylations. |
| Cbz | Moderate | Good | Good | H₂/Pd-C | Orthogonal deprotection strategies. |
| TFA | High | Good | Poor | K₂CO₃ / MeOH | Pd-catalyzed C-H activation[1]. |
| Benzhydryl | Low (Steric) | Good | Good | H₂/Pd-C or Photochemical | Norrish-Yang photochemical cyclizations[3]. |
Section 2: Troubleshooting Cross-Coupling Reactions
Issue: Attempting Suzuki or Negishi cross-coupling on 3-haloazetidines results in ring-opened acyclic amides or β -hydride elimination byproducts. Causality: Traditional Palladium-catalyzed cross-coupling often requires elevated temperatures and strong bases, which exacerbate ring opening. Furthermore, Pd-intermediates can undergo β -hydride elimination or form stable, unreactive 1,2-dihydroazete intermediates[4].
Solution A: Nickel-Catalyzed Suzuki Csp²-Csp³ Cross-Coupling via Strain Release Recent methodologies bypass traditional 3-haloazetidine limitations by utilizing a polar-radical relay mechanism. This leverages the strain release of 1-azabicyclo[1.1.0]butanes (ABBs) to form all-carbon quaternary centers without destroying the azetidine core[5].
Self-Validating Protocol: Ni-Catalyzed ABB Cross-Coupling
-
Preparation: In a nitrogen-filled glovebox, add NiCl₂·glyme (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 10 mol%), and the desired aryl boronic acid (2.0 equiv) to an oven-dried vial.
-
Substrate Addition: Add the benzoylated 1-azabicyclo[1.1.0]butane (ABB) precursor (1.0 equiv, 0.2 mmol scale).
-
Catalyst Initiation: Introduce LiBr (20 mol%). Causality Note: The bromide acts as a nucleophile to open the highly strained ABB bicyclic system, forming a redox-active azetidine intermediate that readily undergoes oxidative addition with Nickel[5].
-
Solvent & Base: Add anhydrous 1,4-dioxane (2.0 mL) and K₂HPO₄ (2.0 equiv). Seal the vial.
-
Reaction: Stir at 60 °C for 16 hours outside the glovebox.
-
Validation Check: Monitor by LC-MS. The presence of unreacted ABB indicates moisture poisoning of the Ni-catalyst. The appearance of the cross-coupled product confirms successful polar-radical relay.
Decision matrix for managing azetidine ring strain during synthesis and cross-coupling.
Solution B: Iron-Catalyzed Grignard Coupling If you must use 3-iodoazetidines, switch from Palladium to Iron catalysis. Iron catalysts allow the direct coupling of 3-iodoazetidines with Grignard reagents (aryl, heteroaryl, vinyl, alkyl) under mild conditions, bypassing the harsh basic conditions of Pd-catalysis and the need to form organozinc intermediates[6].
Comparison of Pd-catalyzed vs Fe-catalyzed cross-coupling workflows for 3-iodoazetidines.
Section 3: Photochemical Synthesis & Controlled Ring Opening
Issue: I am using a Norrish-Yang cyclization to build highly substituted azetidinols, but the subsequent ring-opening step with boronic acids fails. Causality: The "build-and-release" strategy relies on generating 3-phenylazetidinols via light irradiation of α -aminoacetophenones. The efficiency of the 1,4-biradical intermediate formation and the subsequent ring-opening heavily depends on the N-protecting group[7]. If the protecting group does not adequately orchestrate the conformation of the biradical or stabilize the transient hemiacetal/basicity of the azetidine, the ring-opening will stall. Solution: Switch to a Benzhydryl protecting group. Research demonstrates that benzhydryl uniquely orchestrates the photochemical Norrish-Yang cyclization and facilitates the subsequent ring opening when electron-deficient ketones or boronic acids are added[3][8].
Self-Validating Protocol: Photochemical Norrish-Yang Cyclization and Ring Opening
-
Irradiation: Dissolve the benzhydryl-protected α -aminoacetophenone (0.1 M) in anhydrous acetonitrile. Irradiate using a 365 nm LED setup for 12 hours at room temperature.
-
Validation Check 1: Take an NMR aliquot. You should observe the disappearance of the ketone carbonyl carbon and the appearance of the highly strained azetidinol quaternary center.
-
Ring Opening: To the crude azetidinol mixture, add phenylboronic acid (1.5 equiv). Causality Note: The acidity of the boronic acid triggers the ring opening by protonating the azetidine nitrogen, releasing the strain[7].
-
Validation Check 2: The reaction is self-validating; the relief of the ~25.4 kcal/mol ring strain drives the reaction forward exothermically. Monitor by TLC for the complete consumption of the azetidinol and the formation of the aminodioxolane product.
References
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.1
-
Preparation and Synthetic Applications of Azetidines. Heterocycles / LOCKSS.2
-
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. PubMed / Beilstein J Org Chem.3
-
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes (Full Text). Johannes Gutenberg University Mainz.7
-
Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals.8
-
Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Organic Chemistry Portal / J. Am. Chem. Soc.5
-
Iron Catalysed Cross-Couplings of Azetidines - Application to the Formal Synthesis of a Pharmacologically Active Molecule. The Royal Society of Chemistry.6
-
Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. Organic Letters - ACS Publications.4
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. openscience.ub.uni-mainz.de [openscience.ub.uni-mainz.de]
- 8. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
Technical Support Center: Catalyst Selection & Troubleshooting for 3-(3,3-Difluoroazetidin-1-yl)propanoic Acid Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter low yields or stalled reactions when synthesizing fluorinated building blocks. The synthesis of 3-(3,3-difluoroazetidin-1-yl)propanoic acid via the Aza-Michael addition is notoriously tricky.
This guide provides a deep dive into the causality behind catalyst selection, self-validating experimental workflows, and targeted troubleshooting to ensure your synthesis is robust and reproducible.
Core Principles: The Causality of Nucleophilic Failure
The synthesis of 3-(3,3-difluoroazetidin-1-yl)propanoic acid typically relies on the Aza-Michael addition of 3,3-difluoroazetidine to an alkyl acrylate, followed by ester hydrolysis. However, researchers often mistakenly apply standard amine-acrylate conditions and observe complete reaction failure.
The Mechanistic Bottleneck: Unsubstituted azetidine is a strong secondary amine (conjugate acid pKₐ ~11.2). However, the introduction of two highly electronegative fluorine atoms at the 3-position drastically alters the molecule's electronic landscape. The gem-difluoro group exerts a powerful σ -electron-withdrawing inductive effect (-I effect), pulling electron density away from the nitrogen atom .
This drops the pKₐ of the conjugate acid to approximately 4.5. Because the nitrogen lone pair is stabilized and less available, 3,3-difluoroazetidine is an exceptionally poor nucleophile. Consequently, a strong base or promoter is absolutely required to not only liberate the free base from its stable hydrochloride salt but also to drive the conjugate addition forward .
Catalyst & Base Selection Matrix
To overcome this electronic deficiency, selecting the correct base/catalyst system is critical. The table below summarizes the quantitative and qualitative performance of common systems used in this specific workflow.
| Base / Catalyst | pKₐ (Conjugate Acid) | Equivalents | Temp (°C) | Typical Yield | Mechanistic Role & Notes |
| DBU | ~13.5 | 1.1 - 1.5 | 25 - 40 | 80 - 95% | Optimal. Strong basicity rapidly generates the free amine and polarizes the transition state. |
| DIPEA | ~10.5 | 2.5 - 3.0 | 60 - 70 | 60 - 75% | Standard. Requires elevated heat to overcome the low nucleophilicity of the fluorinated amine. |
| TEA | ~10.7 | 3.0 | 65 - 75 | 50 - 60% | Suboptimal. Less sterically hindered than DIPEA; can act as a competing nucleophile. |
| None (Neat) | N/A | N/A | 90+ | < 20% | Not Recommended. 3,3-difluoroazetidine is too electron-deficient to react efficiently without promotion. |
Self-Validating Experimental Protocols
The following two-step protocol utilizes an ester intermediate to prevent the formation of unreactive salts, ensuring high yields.
Step 1: DBU-Catalyzed Aza-Michael Addition
Objective: Synthesis of Methyl 3-(3,3-difluoroazetidin-1-yl)propanoate
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3,3-difluoroazetidine hydrochloride (1.0 eq) and anhydrous methanol to achieve a 0.2 M concentration.
-
Free-Basing: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.2 eq) dropwise at room temperature. Stir for 15 minutes. Self-Validation: The suspension should become a clear solution as the hydrochloride salt is neutralized.
-
Addition: Add methyl acrylate (1.5 eq) dropwise. Ensure the acrylate is pre-stabilized with MEHQ to prevent radical polymerization .
-
Reaction: Attach a reflux condenser and heat the mixture to 40 °C for 12 hours. Monitor conversion via LC-MS.
-
Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc) to yield the ester intermediate.
Step 2: Isoelectric Saponification
Objective: Synthesis of 3-(3,3-Difluoroazetidin-1-yl)propanoic acid
-
Hydrolysis: Dissolve the purified methyl 3-(3,3-difluoroazetidin-1-yl)propanoate in a 2:1:1 mixture of THF:MeOH:H₂O.
-
Deprotection: Add Lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) at 0 °C. Warm to room temperature and stir for 4 hours.
-
Critical Acidification: Carefully acidify the mixture using 1M HCl until the pH reaches exactly 4.5 to 5.0 .
-
Self-Validation Check: If you over-acidify (pH < 3), the azetidine nitrogen will protonate, creating a highly water-soluble zwitterionic salt that cannot be extracted into organic solvents.
-
-
Extraction: Extract the neutral product with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the target propanoic acid.
Troubleshooting Guides & FAQs
Q: Why is my Aza-Michael addition stalling at 20-30% conversion despite using an excess of acrylate? A: Stalling is the most common issue with fluorinated azetidines. If you are using exactly 1.0 equivalent of a weaker base like DIPEA, the reaction lacks the thermodynamic push required to overcome the high activation energy caused by the fluorine atoms' inductive effect. Solution: Switch to DBU (1.2 eq) to better stabilize the zwitterionic transition state, or increase your DIPEA loading to 3.0 eq and elevate the temperature to 70 °C in a polar aprotic solvent like DMF.
Q: Can I react 3,3-difluoroazetidine directly with acrylic acid to save a step? A: Direct reaction with acrylic acid is highly problematic and will likely fail. Acrylic acid will immediately protonate the 3,3-difluoroazetidine free base, forming an unreactive salt complex. Furthermore, the resulting carboxylate anion on the acrylic acid drastically reduces the electrophilicity of the β -carbon, preventing nucleophilic attack. Solution: Always use an esterified Michael acceptor (e.g., methyl or ethyl acrylate) and perform a secondary saponification step.
Q: I am observing multiple spots on my TLC plate. Is the azetidine undergoing bis-addition? A: No. Unlike primary amines which can react with two equivalents of acrylate (bis-addition), 3,3-difluoroazetidine is a secondary amine. Upon a single Aza-Michael addition, it forms a tertiary amine, making bis-addition structurally impossible. If you observe multiple spots, you are likely seeing:
-
Polymerization of the acrylate (verify the presence of a radical inhibitor).
-
Transesterification products (e.g., if you use ethanol as a solvent with methyl acrylate).
Q: How should I handle the 3,3-difluoroazetidine free base to prevent yield loss? A: Do not attempt to isolate the free base. 3,3-Difluoroazetidine has a very low boiling point and is highly volatile. Solution: Always purchase, store, and weigh it as the stable hydrochloride salt. Generate the free base in situ within the sealed reaction vessel by adding your tertiary amine base.
Mechanistic Pathway Visualization
Mechanistic pathway for the catalyzed Aza-Michael synthesis of the target propanoic acid.
References
-
Title: A general method to fine-tune fluorophores for live-cell and in vivo imaging. Source: bioRxiv. URL: [Link]
-
Title: Discovery of Clinical Candidate GDC-8264, a Novel, Potent and Selective RIP1 Inhibitor for Amelioration of Tissue Damage and the Treatment of Inflammatory Diseases. Source: Journal of Medicinal Chemistry - ACS Publications. URL: [Link]
-
Title: Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions. Source: PMC - National Institutes of Health. URL: [Link]
Validation & Comparative
Comparative Guide: Determination of pKa Values for 3-(3,3-Difluoroazetidin-1-yl)propanoic Acid
Executive Summary & Chemical Context
For researchers and drug development professionals, accurately determining the acid dissociation constant (pKa) of ionizable building blocks is a critical prerequisite for predicting pharmacokinetic behavior, solubility, and target binding. 3-(3,3-Difluoroazetidin-1-yl)propanoic acid presents a unique analytical challenge due to its zwitterionic nature and heavily modulated electronic properties.
Structurally, this molecule contains two ionizable centers:
-
A propanoic acid moiety: A standard carboxylic acid with an expected pKa around 3.5 – 4.0.
-
A 3,3-difluoroazetidine ring: While unsubstituted azetidine is highly basic (pKa ~10.5), the introduction of a gem-difluoro group at the 3-position exerts a powerful electron-withdrawing inductive (-I) effect. This pulls electron density away from the nitrogen lone pair, destabilizing the conjugate acid and drastically reducing its basicity by over 4 pKa units[1]. Consequently, the basic nitrogen in this scaffold exhibits a depressed pKa of approximately 5.5 – 6.0[2].
The Analytical Challenge: Because the two pKa values (pKa₁ ~3.8 and pKa₂ ~5.8) are separated by only ~2 units, their buffering regions overlap. This proximity complicates traditional bulk-measurement techniques, necessitating a comparative approach to select the optimal analytical methodology.
Acid-Base Equilibria & Zwitterionic States
To contextualize the experimental design, we must first map the protonation states of the molecule across the physiological pH spectrum. The molecule transitions from a fully protonated cation at low pH, through a neutral zwitterion, to a fully deprotonated anion at high pH.
Figure 1: Protonation states of 3-(3,3-Difluoroazetidin-1-yl)propanoic acid across the pH gradient.
Methodology Comparison: Potentiometry vs. NMR Titration
When determining the pKa of a tightly spaced zwitterion, the choice of analytical technique dictates the resolution of the data. Below is an objective comparison of the two most robust methods for this specific compound, alongside Capillary Electrophoresis (CE) as a low-volume alternative.
Potentiometric Titration (The Workhorse)
Potentiometry measures the bulk change in hydrogen ion activity as a function of added titrant[3].
-
Causality & Limitations: Because potentiometry relies on macroscopic pH changes, molecules with ΔpKa < 2.5 often produce a single, merged inflection point on the titration curve. For 3-(3,3-Difluoroazetidin-1-yl)propanoic acid, mathematical deconvolution (e.g., Gran plots or non-linear least-squares fitting) is strictly required to extract pKa₁ and pKa₂ from the overlapping buffer regions[3].
¹H/¹⁹F NMR Titration (The High-Resolution Problem Solver)
NMR titration tracks the chemical shift (δ) of specific nuclei as the pH changes[4].
-
Causality & Advantages: Protonation alters the local electronic shielding of adjacent atoms. By tracking the ¹H signals of the propanoic acid chain and the ¹⁹F signals of the gem-difluoro group independently, researchers can isolate the two ionization events[5]. This nucleus-specific tracking completely bypasses the overlapping buffer issue inherent to potentiometry, providing distinct, highly accurate sigmoidal curves for both functional groups.
Quantitative Performance Data
| Parameter | Potentiometric Titration | ¹H/¹⁹F NMR Titration | Capillary Electrophoresis (CE) |
| Primary Signal | Bulk pH change (H⁺ activity) | Chemical shift (δ) of specific nuclei | Electrophoretic mobility |
| Sample Requirement | High (1-5 mg) | Low to Medium (1-2 mg) | Very Low (< 0.1 mg) |
| Resolution of Close pKas | Poor (Overlapping equivalence points) | Excellent (Nucleus-specific tracking) | Moderate |
| Throughput | High (Automated systems) | Low (Manual pH adjustment) | Medium |
| Experimental Accuracy | ± 0.05 pKa units | ± 0.1 pKa units | ± 0.15 pKa units |
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols incorporate self-validating mechanisms, such as strict ionic strength maintenance and internal referencing, which are critical for preventing artifactual data.
Protocol A: High-Precision Potentiometric Titration
Note: Maintaining constant ionic strength is non-negotiable. As titrant is added, total ion concentration changes. A high background of inert electrolyte (0.15 M KCl) ensures activity coefficients remain constant, validating the thermodynamic calculations[6].
-
System Calibration: Calibrate the glass microelectrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0 ± 0.1 °C.
-
Sample Preparation: Dissolve 2.0 mg of 3-(3,3-Difluoroazetidin-1-yl)propanoic acid in 20 mL of a 0.15 M KCl aqueous solution to achieve a ~0.5 mM analyte concentration[6].
-
Acidification: Add standardized 0.1 M HCl dropwise until the solution reaches pH 2.0, ensuring the molecule is fully in its cationic form.
-
Titration: Titrate with standardized 0.1 M NaOH under an inert Argon blanket (to prevent CO₂ absorption) until pH 11.0 is reached. Record pH after each 0.01 mL addition.
-
Blank Subtraction: Perform an identical titration on a blank 0.15 M KCl solution. Subtract the blank curve from the sample curve to isolate the analyte's buffering capacity.
-
Data Processing: Utilize non-linear regression software to fit the volume vs. pH data to a diprotic acid model to extract pKa₁ and pKa₂.
Protocol B: ¹H and ¹⁹F NMR Titration Workflow
Note: This method utilizes 10% D₂O to provide a lock signal while minimizing deuterium isotope effects on the pKa values[7].
Figure 2: Step-by-step workflow for determining pKa via NMR titration.
-
Sample Preparation: Prepare a 2 mM solution of the compound in 90% H₂O / 10% D₂O containing 0.15 M KCl. Add 0.1 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference (δ = 0.00 ppm).
-
pH Titration Series: Divide the sample into 15 distinct NMR tubes. Using micro-additions of 0.1 M DCl or NaOD, adjust each tube to a specific pH ranging from 1.5 to 9.0. Measure the final pH directly in the tube using a calibrated microelectrode.
-
Spectral Acquisition:
-
Acquire ¹H NMR spectra using a water-suppression pulse sequence (e.g., excitation sculpting).
-
Acquire ¹⁹F NMR spectra (proton-decoupled) to directly monitor the azetidine ring's electronic environment.
-
-
Data Extraction: Plot the chemical shift (δ) of the propanoic acid α-protons against pH to determine pKa₁ (carboxylic acid). Plot the δ of the ¹⁹F signals against pH to determine pKa₂ (azetidine nitrogen).
-
Calculation: Fit the resulting sigmoidal curves to the modified Henderson-Hasselbalch equation: δ_obs = (δ_acid + δ_base * 10^(pH - pKa)) / (1 + 10^(pH - pKa))
Conclusion & Recommendation
For standard, high-throughput screening of well-separated ionizable groups, potentiometric titration remains the industry standard. However, for highly engineered fluorinated scaffolds like 3-(3,3-Difluoroazetidin-1-yl)propanoic acid , the inductive effects of the gem-difluoro group compress the ΔpKa to a point where bulk potentiometry becomes mathematically ambiguous. We strongly recommend ¹H/¹⁹F NMR Titration for this compound, as it provides the site-specific resolution required to confidently assign the zwitterionic micro-equilibria[4].
References
-
BenchChem. Nucleophilicity of 3,3-Difluoroazetidine compared to secondary amines.1
-
National Institutes of Health (PMC). Discovery of M-808 as a Highly Potent, Covalent, Small-Molecule Inhibitor of the Menin-MLL Interaction with Strong in vivo Antitumor Activity.2
-
National Institutes of Health (PMC). Development of Methods for the Determination of pKa Values.8
-
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.6
-
ResearchGate. pKa determination by ¹H NMR spectroscopy - an old methodology revisited.4
-
ACS Publications. Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging.7
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of M-808 as a Highly Potent, Covalent, Small-Molecule Inhibitor of the Menin-MLL Interaction with Strong in vivo Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pKa determination by ¹H NMR spectroscopy - an old methodology revisited. [folia.unifr.ch]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
